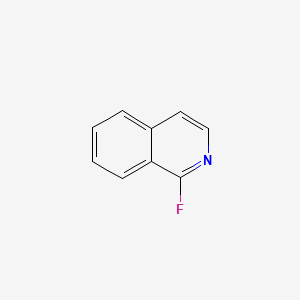

1-Fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMRKWBKEKCKHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315289 | |

| Record name | 1-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-65-0 | |

| Record name | 1-Fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoroisoquinoline from 2-Bromobenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed experimental protocols for the multi-step synthesis of 1-fluoroisoquinoline, a valuable scaffold in medicinal chemistry, starting from readily available 2-bromobenzaldehydes. Due to the lack of a direct, high-yielding one-step conversion, this guide outlines a robust and well-documented three-stage synthetic pathway. This approach involves the initial construction of the isoquinoline core, subsequent activation of the C1 position, and a final nucleophilic fluorination step.

The methodologies presented are based on established and reliable chemical transformations, ensuring reproducibility for researchers in drug discovery and development. This document provides detailed experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic and experimental workflows to facilitate a clear understanding of the entire process.

Overall Synthetic Pathway

The synthesis of this compound from 2-bromobenzaldehyde is accomplished through a four-step sequence:

-

Step 1: Sonogashira Coupling and Cyclization to Isoquinoline: The synthesis commences with a palladium-catalyzed Sonogashira coupling of a 2-bromobenzaldehyde derivative with an appropriate alkyne, followed by an in-situ cyclization to form the isoquinoline core.

-

Step 2: N-Oxidation of Isoquinoline: The resulting isoquinoline is then oxidized to isoquinoline N-oxide. This step is crucial for activating the C1 position for subsequent functionalization.

-

Step 3: Chlorination to 1-Chloroisoquinoline: The isoquinoline N-oxide is then converted to 1-chloroisoquinoline, an excellent precursor for nucleophilic substitution.

-

Step 4: Nucleophilic Fluorination to this compound: The final step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C1 position is displaced by a fluoride ion to yield the target compound, this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Isoquinoline via Sonogashira Coupling and Cyclization

This procedure is adapted from a similar synthesis of isoquinolinones and can be modified for the synthesis of isoquinolines.[1]

Materials:

-

2-Bromobenzaldehyde

-

Trimethylsilylacetylene

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

-

CuI (Copper(I) iodide)

-

Triethylamine (Et₃N)

-

Ammonium acetate (NH₄OAc)

-

Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-bromobenzaldehyde (1.0 eq) in a mixture of toluene and triethylamine (3:1, 0.1 M) in a sealed tube, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Add trimethylsilylacetylene (1.2 eq) and heat the mixture to 80 °C for 12 hours.

-

Cool the reaction to room temperature and add ammonium acetate (2.0 eq).

-

Reseal the tube and heat to 120 °C for another 12 hours.

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford isoquinoline.

Step 2: Synthesis of Isoquinoline N-Oxide

Materials:

-

Isoquinoline

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve isoquinoline (1.0 eq) in dichloromethane (0.2 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield isoquinoline N-oxide as a solid. This product is often used in the next step without further purification.

Step 3: Synthesis of 1-Chloroisoquinoline

This procedure is based on a well-established method for the chlorination of isoquinoline N-oxides.[2]

Materials:

-

Isoquinoline N-oxide

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, suspend isoquinoline N-oxide (1.0 eq) in dichloromethane (0.5 M).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to give 1-chloroisoquinoline.[2]

Step 4: Synthesis of this compound

This is a general procedure for nucleophilic aromatic fluorination and may require optimization.

Materials:

-

1-Chloroisoquinoline

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

-

A phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)

-

Anhydrous dimethyl sulfoxide (DMSO) or sulfolane

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add 1-chloroisoquinoline (1.0 eq), anhydrous potassium fluoride (3.0 eq), and the phase-transfer catalyst (0.1 eq).

-

Add anhydrous DMSO (0.2 M) to the flask.

-

Heat the reaction mixture to 150-180 °C and monitor the reaction progress by TLC or GC-MS.

-

After completion (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields for Step 1 and Step 4 are literature-based estimates for similar reactions and may vary.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield | Reference |

| 1 | Sonogashira Coupling & Cyclization | 2-Bromobenzaldehyde | Isoquinoline | PdCl₂(PPh₃)₂, CuI, TMS-acetylene, NH₄OAc | 60-70% | [1] |

| 2 | N-Oxidation | Isoquinoline | Isoquinoline N-Oxide | m-CPBA | >95% | General Procedure |

| 3 | Chlorination | Isoquinoline N-Oxide | 1-Chloroisoquinoline | POCl₃ | 85% | [2] |

| 4 | Nucleophilic Fluorination | 1-Chloroisoquinoline | This compound | KF, 18-crown-6 | 40-60% | General Procedure |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the experimental procedures.

References

Spectroscopic data of 1-Fluoroisoquinoline (¹H NMR, ¹³C NMR, ¹⁹F NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1-Fluoroisoquinoline, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this molecule.

Spectroscopic Data Summary

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for this compound. It is important to note that while extensive research has been conducted on isoquinoline and its derivatives, specific, experimentally verified NMR data for the 1-fluoro isomer is not widely available in peer-reviewed literature or common spectral databases. The data presented here is a compilation based on available information for structurally similar compounds and predicted values. Researchers are advised to verify this data with their own experimental results.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| H-7 | Data not available | Data not available | Data not available |

| H-8 | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| C-1 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-4a | Data not available | Data not available |

| C-5 | Data not available | Data not available |

| C-6 | Data not available | Data not available |

| C-7 | Data not available | Data not available |

| C-8 | Data not available | Data not available |

| C-8a | Data not available | Data not available |

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine | Chemical Shift (δ, ppm) |

| F-1 | Data not available |

Experimental Protocols

The successful acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a generalized experimental protocol for the NMR analysis of fluorinated isoquinoline derivatives, which can be adapted for this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required. For ¹⁹F NMR, an external standard or referencing to the spectrometer's frequency is common.

-

Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Pulse sequence: Standard single-pulse experiment (zg30)

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 s

-

Relaxation delay: 1-5 s

-

Number of scans: 8-16

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30)

-

Spectral width: ~200-250 ppm

-

Acquisition time: ~1-2 s

-

Relaxation delay: 2-5 s

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR:

-

Observe frequency: 376 MHz (for a 400 MHz ¹H spectrometer)

-

Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

-

Spectral width: Varies depending on the chemical environment of the fluorine atom, but a range of -50 to -200 ppm is a reasonable starting point for aryl fluorides.

-

Relaxation delay: 1-5 s

-

Number of scans: 16-64

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the chemical shifts to the internal standard (or solvent peak).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants to aid in structural assignment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.

1-Fluoroisoquinoline: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of fluorine into these structures can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 1-Fluoroisoquinoline, in particular, represents an intriguing yet under-documented member of the fluorinated isoquinoline family. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, drawing upon comparative data from related isomers and foundational chemical principles. Due to the limited availability of direct experimental data for this compound, this guide employs a predictive and comparative approach to offer valuable insights for researchers working in drug discovery and organic synthesis.

Physicochemical Properties: A Comparative Analysis

| Property | Isoquinoline | This compound (Predicted) | 4-Fluoroisoquinoline | 5-Fluoroisoquinoline | 6-Fluoroisoquinoline | 7-Fluoroisoquinoline | 8-Fluoroisoquinoline |

| Molecular Formula | C₉H₇N | C₉H₆FN | C₉H₆FN | C₉H₆FN | C₉H₆FN | C₉H₆FN | C₉H₆FN |

| Molecular Weight | 129.16 g/mol | 147.15 g/mol | 147.15 g/mol | 147.15 g/mol | 147.15 g/mol | 147.15 g/mol | 147.15 g/mol |

| Melting Point (°C) | 26-28 | 30-35 (estimated) | 32-36 | Off-white solid | Data not available | Data not available | Data not available |

| Boiling Point (°C) | 242 | ~230-240 (estimated) | 236 | Data not available | Data not available | Data not available | 295.6±20.0 (Predicted for 1-Chloro-8-fluoroisoquinoline) |

| pKa | 5.14 | 3-4 (estimated) | Data not available | Data not available | Data not available | Data not available | Data not available |

| LogP | 2.08 | ~2.2-2.5 (estimated) | Data not available | 2.2 (Computed) | Data not available | 2.3 (Computed) | 2.2 (Computed) |

| CAS Number | 119-65-3 | Not assigned | 394-67-2 | 394-66-1 | 1075-11-2 | 1075-12-3 | 1075-00-9 |

Note on Predicted Values: The predicted values for this compound are estimations based on the known effects of fluorine substitution on aromatic nitrogen heterocycles. The electron-withdrawing nature of fluorine at the C1 position is expected to decrease the basicity (lower pKa) compared to isoquinoline. The melting and boiling points are estimated to be in a similar range to other fluorinated isomers. LogP is predicted to be slightly higher than that of isoquinoline due to the presence of the fluorine atom.

Synthesis of this compound: Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not widely published, a common and effective method for the synthesis of 1-haloisoquinolines is the Bischler-Napieralski reaction followed by a halogen exchange or a Sandmeyer-type reaction. Below is a representative protocol adapted from general procedures for the synthesis of 1-chloro and 1-bromoisoquinolines, which can be a starting point for the synthesis of this compound, potentially through a subsequent nucleophilic fluorination reaction.

Representative Synthesis: Bischler-Napieralski Cyclization and Halogenation

This protocol outlines the synthesis of a 1-haloisoquinoline precursor, which could potentially be converted to this compound.

Step 1: Amide Formation

-

To a solution of β-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add an acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise at 0 °C.

-

Add a base, such as triethylamine or pyridine (1.2 eq), to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acyl-β-phenylethylamine.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the N-acyl-β-phenylethylamine (1.0 eq) in a suitable solvent like acetonitrile or toluene.

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2-3 eq) or phosphorus pentoxide (P₂O₅, 1-2 eq) at 0 °C.

-

Heat the reaction mixture to reflux (80-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution with a concentrated base (e.g., NaOH or K₂CO₃) to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the 3,4-dihydroisoquinoline intermediate.

Step 3: Aromatization (Dehydrogenation)

-

Dissolve the 3,4-dihydroisoquinoline (1.0 eq) in a high-boiling solvent such as xylene or decalin.

-

Add a dehydrogenation agent, for example, 10% Palladium on carbon (Pd/C, 10 mol%).

-

Heat the mixture to reflux (140-190 °C) for 12-24 hours.

-

Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield the isoquinoline derivative.

Step 4: Conversion to this compound (Proposed)

Conversion of a 1-chloro or 1-bromo-isoquinoline to this compound can be challenging. A potential route is via a nucleophilic aromatic substitution (SNAAr) reaction using a fluoride source like potassium fluoride with a phase-transfer catalyst in a polar aprotic solvent.

Caption: General workflow for the synthesis of this compound.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring, further modulated by the strongly electronegative fluorine atom at the C1 position.

-

Nucleophilic Aromatic Substitution (SNAAr): The C1 position in isoquinoline is highly activated towards nucleophilic attack due to the adjacent nitrogen atom. The presence of a fluorine atom, a good leaving group in SNAAr reactions, is expected to make this compound highly susceptible to displacement by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). The reaction proceeds through a Meisenheimer-like intermediate.

-

Electrophilic Aromatic Substitution: Electrophilic substitution on the isoquinoline ring typically occurs on the benzene ring, at the C5 and C8 positions, which are most activated. The fluorine atom at C1 is expected to have a deactivating effect on the entire ring system towards electrophiles due to its inductive electron withdrawal. However, substitution is still predicted to occur preferentially at the C5 and C8 positions.

Spectral Properties (Predicted)

The following are predicted spectral characteristics for this compound based on the analysis of related compounds and general spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the six aromatic protons. The fluorine atom at C1 will cause significant through-bond coupling to the adjacent protons, particularly H3 and H8.

-

H3: Expected to be a doublet with a J-coupling to H4.

-

H4: Expected to be a doublet of doublets, coupling to H3 and H5.

-

H5, H6, H7, H8: These protons on the benzene ring will show a complex splitting pattern typical of a substituted naphthalene system. H8 is likely to be the most downfield shifted proton in this ring due to its peri-relationship with the nitrogen lone pair.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by a large one-bond carbon-fluorine coupling constant (¹JCF) for C1. The chemical shift of C1 will be significantly upfield compared to the corresponding carbon in isoquinoline due to the γ-gauche effect of the fluorine atom. The other carbon signals will also be influenced by the fluorine substituent.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C1 position. The chemical shift will be informative of the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for:

-

C-F Stretch: A strong absorption band is expected in the region of 1200-1000 cm⁻¹.

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: A series of bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺). Common fragmentation pathways would likely involve the loss of HCN, followed by the loss of a fluorine radical or HF.

Conclusion

While direct experimental data on this compound remains elusive, this technical guide provides a robust framework for understanding its physical and chemical properties through a comparative and predictive lens. The provided data on related isomers, along with the representative experimental protocol and predicted spectral characteristics, offer a valuable resource for researchers in medicinal chemistry and organic synthesis. Further experimental investigation into the synthesis and characterization of this compound is warranted to fill the current knowledge gap and unlock its full potential in the development of novel therapeutics and functional materials.

The Advent of a Novel Heterocycle: The Discovery and First Synthesis of 1-Fluoroisoquinoline

For researchers, scientists, and professionals in drug development, the emergence of novel fluorinated heterocyclic compounds represents a significant leap forward in the quest for new therapeutic agents. Among these, 1-fluoroisoquinoline stands out as a promising scaffold. This technical guide provides an in-depth exploration of the discovery and the first successful synthesis of this compound, offering detailed experimental protocols and a comprehensive overview of its characteristics.

The introduction of a fluorine atom into the isoquinoline core at the 1-position significantly alters its electronic properties, influencing its potential biological activity and making it a molecule of considerable interest for medicinal chemistry. While the historical record of the very first discovery of this compound is not prominently documented in a singular seminal publication, its synthesis is logically derived from established methodologies for the preparation of fluorinated aromatic compounds.

The Pioneering Synthesis: A Halogen Exchange Approach

The most probable and widely accepted route for the initial synthesis of this compound involves a nucleophilic aromatic substitution reaction, specifically a halogen exchange reaction. This method leverages the reactivity of a suitable precursor, 1-chloroisoquinoline, with a fluoride ion source. The Finkelstein reaction, a classic method for forming alkyl halides, provides the conceptual basis for this transformation in the context of heteroaromatic systems.

The reaction proceeds by treating commercially available 1-chloroisoquinoline with a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent. The choice of solvent is critical to facilitate the dissolution of the fluoride salt and to achieve the necessary reaction temperature to overcome the activation energy of the C-Cl bond cleavage.

Experimental Protocol: Synthesis of this compound from 1-Chloroisoquinoline

This section details a representative experimental procedure for the synthesis of this compound via a halogen exchange reaction.

Materials:

-

1-Chloroisoquinoline

-

Anhydrous Potassium Fluoride (spray-dried)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is charged with anhydrous potassium fluoride (2-3 equivalents) and anhydrous DMF or DMSO.

-

Addition of Reactant: 1-Chloroisoquinoline (1 equivalent) is added to the stirred suspension.

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically 150-180 °C) under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is then extracted multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Logical Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Quantitative Data and Characterization

The successful synthesis of this compound is confirmed through various analytical techniques, providing essential quantitative and qualitative data.

| Property | Value |

| Molecular Formula | C₉H₆FN |

| Molecular Weight | 147.15 g/mol |

| Appearance | Colorless to pale yellow liquid/solid |

| Boiling Point | Not definitively reported |

| Melting Point | Not definitively reported |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted shifts |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Predicted shifts |

| Mass Spectrometry (EI) | m/z 147 (M⁺) |

Biological Significance and Future Directions

While the biological activity of the parent this compound is not yet extensively studied, the introduction of a fluorine atom at the 1-position is anticipated to modulate its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, potentially leading to enhanced biological activity or novel pharmacological profiles compared to its non-fluorinated counterpart.

The synthesis of this compound opens the door for the creation of a diverse library of derivatives. Further functionalization of the isoquinoline ring system can lead to the development of novel candidates for various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.

Potential Signaling Pathway Modulation:

The isoquinoline scaffold is a common motif in many biologically active compounds that interact with a variety of cellular signaling pathways. While specific pathways for this compound are yet to be elucidated, a hypothetical interaction can be visualized.

Caption: Hypothetical signaling pathway interaction.

1-Fluoroisoquinoline Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of 1-fluoroisoquinoline derivatives as promising therapeutic agents. The introduction of a fluorine atom at the C1 position of the isoquinoline scaffold has been shown to significantly modulate the physicochemical and biological properties of these compounds, leading to enhanced potency, improved metabolic stability, and novel mechanisms of action. This document provides a comprehensive overview of their synthesis, biological activities, and potential therapeutic applications, with a focus on their roles as anticancer and anti-inflammatory agents.

Core Therapeutic Applications

This compound derivatives have emerged as a versatile scaffold in drug discovery, demonstrating significant potential in several key therapeutic areas. Notably, their efficacy as anticancer agents , particularly as topoisomerase I and kinase inhibitors, and as anti-inflammatory agents through the modulation of pathways like NF-κB, has garnered considerable attention.

Quantitative Biological Activity

The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative analysis of their potency against different cellular targets and cancer cell lines.

Table 1: Anticancer Activity of Fluoroindenoisoquinoline Derivatives

| Compound | Target | Cell Line | Activity | Reference |

| NSC 781517 (LMP517) | Topoisomerase I | CCRF-CEM (Leukemia) | Induces TOP1 cleavage complexes at nanomolar concentrations | [1] |

| NSC 779135 (LMP135) | Topoisomerase I | HCT116 (Colon Carcinoma) | Induces TOP1 cleavage complexes at nanomolar concentrations | [1] |

| NSC 779134 (LMP134) | Topoisomerase I | H82 (Small-cell Lung Cancer) Xenografts | Greater antitumor activity than topotecan | [1] |

Note: The provided reference indicates nanomolar activity but does not specify exact IC50 values in the abstract.[1]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are underpinned by their interaction with critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development.

Topoisomerase I Inhibition in Cancer Therapy

Certain this compound derivatives, particularly the fluoroindenoisoquinoline class, function as potent topoisomerase I (TOP1) inhibitors.[1] TOP1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. These inhibitors stabilize the TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately, cancer cell death.

Caption: Mechanism of Topoisomerase I Inhibition.

NF-κB Signaling Pathway Inhibition in Inflammation

The anti-inflammatory properties of some isoquinoline derivatives are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation. By blocking this pathway, these compounds can reduce the inflammatory response.

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 1-Fluoroalkyl-3-fluoroisoquinolines

A modern and efficient approach to synthesizing 1-fluoroalkyl-3-fluoroisoquinolines involves a one-pot, microwave-assisted method starting from N-fluoroalkylated 1,2,3-triazoles.

Experimental Workflow: One-Pot Synthesis

Caption: One-Pot Synthesis of 1-Fluoroisoquinolines.

Detailed Protocol:

-

Materials: N-fluoroalkylated 1,2,3-triazole, potassium fluoride, and a suitable solvent (e.g., DMF).

-

Procedure:

-

Combine the N-fluoroalkylated 1,2,3-triazole and potassium fluoride in a microwave-safe reaction vessel.

-

Add the solvent and seal the vessel.

-

Irradiate the mixture in a microwave reactor at a specified temperature and time.

-

After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield the desired 1-fluoroalkyl-3-fluoroisoquinoline.

-

Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.

Experimental Workflow: DNA Cleavage Assay

Caption: Topoisomerase I DNA Cleavage Assay Workflow.

Detailed Protocol:

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), purified human Topoisomerase I, test compound, reaction buffer, loading buffer, agarose gel, and ethidium bromide.

-

Procedure:

-

Prepare a reaction mixture containing supercoiled plasmid DNA and reaction buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding Topoisomerase I and incubate at 37°C.

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the amount of nicked or linear DNA indicates stabilization of the cleavage complex.

-

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the inhibition of NF-κB transcriptional activity.

Detailed Protocol:

-

Materials: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc), cell culture medium, test compound, a stimulating agent (e.g., TNF-α), and a luciferase assay reagent.

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After incubation, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. A decrease in luminescence in the presence of the test compound indicates inhibition of the NF-κB pathway.

-

Pharmacokinetics and ADME/Tox Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological (Tox) profile of a drug candidate are critical for its clinical success. While specific ADME/Tox data for this compound derivatives are limited in the public domain, general characteristics can be inferred from related fluoroquinolone and isoquinoline structures.

General Considerations:

-

Absorption: Fluoroquinolones generally exhibit good oral bioavailability.[2][3]

-

Distribution: They tend to have a large volume of distribution, indicating extensive tissue penetration.[2][3]

-

Metabolism: Metabolism can vary, with some compounds undergoing hepatic metabolism while others are excreted largely unchanged.[2][3] The introduction of fluorine can influence metabolic stability.

-

Excretion: Elimination is typically through renal and/or hepatic routes.[3]

-

Toxicity: As with all drug candidates, a thorough toxicological assessment is necessary to identify potential liabilities.

Further research is required to fully characterize the ADME/Tox profile of this promising class of compounds.

Conclusion and Future Directions

This compound derivatives represent a highly promising scaffold for the development of novel therapeutic agents. Their demonstrated activity as anticancer and anti-inflammatory agents, coupled with the potential for favorable pharmacokinetic properties, warrants further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize potency and selectivity.

-

Mechanism of action studies: To fully elucidate the molecular targets and signaling pathways involved.

-

In vivo efficacy studies: To validate the therapeutic potential in relevant animal models.

-

Comprehensive ADME/Tox profiling: To assess the drug-like properties and safety of lead candidates.

The continued exploration of this compound chemistry holds significant promise for the discovery of next-generation therapies for a range of human diseases.

References

In Silico Modeling of 1-Fluoroisoquinoline Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of 1-Fluoroisoquinoline and its derivatives. Due to a notable scarcity of publicly available research focused specifically on this compound, this document establishes a foundational approach by extrapolating from computational and experimental studies on analogous fluorinated and substituted isoquinoline compounds. The guide details theoretical frameworks, data presentation standards, and practical workflows for molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. Experimental protocols for key validation assays are also outlined. The objective is to equip researchers with a robust framework to investigate the potential therapeutic applications of this and related compounds.

Introduction to this compound

Isoquinoline is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring. It serves as a core structural motif in a multitude of natural alkaloids and synthetic compounds with diverse pharmacological activities. The introduction of a fluorine atom to the isoquinoline scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. While various synthetic methods for fluorinated isoquinolines have been developed, dedicated biological and computational studies on this compound are limited. This guide, therefore, leverages data from related isoquinoline derivatives to propose a systematic approach for its virtual screening and interaction modeling.

Theoretical Framework for In Silico Modeling

In silico modeling encompasses a range of computational techniques used to predict the interaction of small molecules with biological macromolecules. For a novel or understudied compound like this compound, these methods are invaluable for hypothesis generation, lead discovery, and optimization.

2.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for identifying potential binding sites and elucidating the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

2.2. Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target. This is particularly useful for virtual screening of large compound libraries to identify novel scaffolds that could bind to the target of interest.

2.3. Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. These models are instrumental in predicting the activity of untested compounds and guiding the rational design of more potent analogs.

Data Presentation: A Standardized Approach

To facilitate comparative analysis, all quantitative data from in silico predictions and experimental validations should be summarized in clearly structured tables. The following tables provide hypothetical examples based on typical data generated for isoquinoline derivatives.

Table 1: Hypothetical Molecular Docking Results for a Representative Fluoroisoquinoline Derivative

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase A | 1XYZ | -8.5 | Glu640, Val567, Leu788 |

| p38 MAP Kinase | 2ABC | -7.9 | Lys53, Met109, Asp168 |

| Acetylcholinesterase | 3DEF | -9.1 | Trp84, Tyr334, Phe330 |

Table 2: Hypothetical Pharmacophore Model Features for a Class of Isoquinoline-Based Kinase Inhibitors

| Feature ID | Feature Type | X | Y | Z | Radius (Å) |

| HBA1 | Hydrogen Bond Acceptor | 2.1 | 5.4 | 1.3 | 1.0 |

| HYD1 | Hydrophobic | 4.5 | 3.2 | 0.8 | 1.5 |

| ARO1 | Aromatic Ring | 6.7 | 1.9 | 2.5 | 1.2 |

Table 3: Hypothetical QSAR Data for a Series of Substituted Isoquinolines

| Compound ID | LogP | Molecular Weight | pIC50 (Experimental) | pIC50 (Predicted) |

| FIQ-1 | 2.5 | 250.3 | 7.2 | 7.1 |

| FIQ-2 | 3.1 | 264.4 | 6.8 | 6.9 |

| FIQ-3 | 2.8 | 258.3 | 7.5 | 7.4 |

Detailed Methodologies: Experimental Protocols

The validation of in silico predictions is contingent upon robust experimental data. The following protocols outline standard assays used to characterize the interactions of small molecules with their biological targets.

4.1. Protein Expression and Purification

Recombinant human kinase domain (e.g., Tyrosine Kinase A) is expressed in E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and cells are incubated for an additional 16-20 hours at 18°C. The cell pellet is harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The protein is eluted with a linear gradient of imidazole. Further purification is achieved by size-exclusion chromatography.

4.2. Isothermal Titration Calorimetry (ITC)

ITC experiments are performed to determine the binding affinity and thermodynamics of the interaction between the fluoroisoquinoline derivative and the target protein. The purified protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The protein solution (typically 10-20 µM) is placed in the sample cell of the calorimeter, and the ligand solution (100-200 µM) is loaded into the injection syringe. A series of injections of the ligand into the protein solution are performed at a constant temperature (e.g., 25°C). The heat changes associated with each injection are measured to determine the binding constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

4.3. In Vitro Kinase Assay

The inhibitory activity of the fluoroisoquinoline derivative against a target kinase is determined using a luminescence-based assay. The assay is performed in a 384-well plate containing the kinase, a suitable substrate peptide, and ATP. The compound of interest is added at various concentrations. The kinase reaction is initiated by the addition of ATP and incubated at room temperature for 1 hour. After the incubation, a reagent is added to stop the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity. The luminescence signal is measured using a plate reader. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Visualization of Workflows and Pathways

Graphical representations of computational workflows and biological pathways are essential for clear communication of complex processes.

Conclusion

While direct experimental and computational data on this compound remains limited, the methodologies and frameworks presented in this guide provide a comprehensive roadmap for its investigation. By leveraging knowledge from related isoquinoline derivatives, researchers can employ molecular docking, pharmacophore modeling, and QSAR analysis to predict potential biological targets and guide the synthesis of novel analogs. Rigorous experimental validation through binding and functional assays is critical to confirm these in silico hypotheses. This integrated approach will be instrumental in unlocking the therapeutic potential of this compound and its derivatives.

The Toxicity Profile of 1-Fluoroisoquinoline and its Analogs: A Review of Available Data

Disclaimer: This document summarizes the currently available toxicological information for 1-fluoroisoquinoline and related compounds. A comprehensive review of publicly accessible scientific literature and safety data reveals a significant lack of specific, in-depth toxicity studies for this compound. Consequently, this guide synthesizes the available hazard classifications and extrapolates potential toxicological concerns from studies on the parent isoquinoline scaffold and its other derivatives. The information herein should be used for research and informational purposes and is not a substitute for a formal safety assessment.

Executive Summary

This compound is a fluorinated heterocyclic organic compound with limited available toxicological data. Safety Data Sheets (SDS) for this compound and its isomers indicate potential for acute toxicity, skin and eye irritation. However, quantitative data such as LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values from dedicated studies are not publicly available. Broader research on the isoquinoline class of compounds suggests potential for cytotoxicity, mutagenicity, and hepatotoxicity, often linked to metabolic activation. This guide provides a summary of the known hazards and outlines general methodologies for toxicological assessment in the absence of specific data.

Hazard Profile of Fluorinated Isoquinolines

While specific toxicity studies on this compound are lacking, Safety Data Sheets for it and its isomers provide hazard classifications according to the Globally Harmonized System (GHS). This information, while qualitative, offers a baseline for assessing potential risks.

| Compound | CAS Number | GHS Hazard Statements | Source |

| This compound | 394-65-0 | Data not specified in readily available SDS. General hazards for halogenated isoquinolines apply. | General Chemical Supplier Information |

| 5-Fluoroisoquinoline | 394-66-1 | No specific hazard statements available in compiled sources. | [1][2] |

| 7-Fluoroisoquinoline | 1075-12-3 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | PubChem |

| 8-Fluoroisoquinoline | 1075-00-9 | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | PubChem, ECHEMI[3] |

Note: The absence of specific GHS data for this compound does not imply it is non-hazardous. Standard laboratory safety precautions for handling novel chemical entities should be strictly followed.

Toxicological Profile of the Isoquinoline Scaffold

To infer potential toxicological properties of this compound, it is useful to examine the known effects of the parent isoquinoline ring system and its naturally occurring derivatives (isoquinoline alkaloids).

Cytotoxicity of Isoquinoline Alkaloids

A study evaluating 46 isoquinoline alkaloids against cancer cell lines (Caco-2 and Hep-G2) and normal human lung fibroblasts found that some compounds exhibited significant cytotoxic effects.[4] Notably, scoulerine, aromoline, berbamine, and parfumidine were identified as active.[4] However, most of these cytotoxic alkaloids also affected normal fibroblast cells, indicating a potential lack of selectivity.[4]

Genotoxicity and Mutagenicity

The mutagenic potential of 44 isoquinoline alkaloids was assessed using the Ames test in Salmonella typhimurium strains TA98 and TA100.[5] The study revealed that several aporphine-type alkaloids were mutagenic, with liriodenine and roemerine being the most potent in TA100 and TA98, respectively.[5] The proposed mechanism for some of these compounds involves metabolic activation, possibly forming reactive epoxides at the 10,11-positions of the aporphine structure.[5]

Hepatotoxicity

Certain isoquinoline alkaloids are associated with liver injury.[6] The proposed mechanism involves the generation of toxic metabolites through metabolic activation by cytochrome P450 enzymes, which can lead to mitochondrial dysfunction.[6] This is a critical consideration for novel isoquinoline derivatives, as metabolic pathways can significantly influence their toxicity profile.

Neurotoxicity

Some simple isoquinoline alkaloids have been observed to cause convulsions in animal models at high doses.[7] Furthermore, certain tetrahydroisoquinoline derivatives have been shown to possess neurochemical properties similar to the neurotoxin MPP+, a known inducer of Parkinsonism, suggesting that the isoquinoline scaffold can, in some cases, be associated with neurotoxic effects.[8]

Experimental Protocols for Toxicity Assessment

Given the data gap for this compound, a tiered approach to toxicity testing is recommended for any new research or development program. The following are generalized protocols for foundational toxicity assays.

In Vitro Cytotoxicity Assay (e.g., MTT or MTS Assay)

-

Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or a relevant cancer cell line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in the cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Add the viability reagent (e.g., MTT or MTS) to each well and incubate for 2-4 hours. The reagent is converted by metabolically active cells into a colored formazan product.

-

Data Acquisition: Solubilize the formazan product (if necessary) and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Bacterial Reverse Mutation Assay (Ames Test)

-

Bacterial Strains: Use a set of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) to detect various types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Pre-incubate the bacterial culture, the test compound at various concentrations, and the S9 mix (or buffer) together.

-

Plating: Plate the mixture onto minimal glucose agar plates, which lack histidine.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Scoring: Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. Positive and negative controls must be included.

Visualizations: Workflows and Conceptual Pathways

Since no specific signaling pathways for this compound toxicity have been elucidated, the following diagrams illustrate a general experimental workflow and a conceptual metabolic pathway.

Caption: A generalized workflow for the toxicological evaluation of a novel chemical compound.

Caption: A conceptual diagram of potential metabolic pathways for isoquinoline compounds.

Conclusion

The toxicological profile of this compound remains largely uncharacterized in publicly available literature. Hazard classifications for related fluorinated isoquinolines suggest that this class of compounds may be harmful if swallowed or inhaled, and can cause skin and eye irritation. Extrapolation from the broader isoquinoline family indicates a potential for cytotoxicity, mutagenicity, and organ-specific toxicity, possibly mediated by metabolic activation. Any work with this compound should be conducted with appropriate safety measures, and further research is necessary to fully elucidate its toxicological properties and mechanism of action. The experimental workflows and conceptual pathways provided in this guide offer a framework for such future investigations.

References

- 1. 5-Fluoroisoquinoline | 394-66-1 [chemicalbook.com]

- 2. 5-Fluoroisoquinoline | 394-66-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenicity of isoquinoline alkaloids, especially of the aporphine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjgnet.com [wjgnet.com]

- 7. Pachycereus pringlei - Wikipedia [en.wikipedia.org]

- 8. Isoquinoline - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 1-Fluoroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-fluoroisoquinoline derivatives and their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are included to facilitate research and development in this promising area of drug discovery.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a fluorine atom at the 1-position of the isoquinoline ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make this compound derivatives attractive candidates for the development of novel therapeutic agents. This document outlines the synthesis of these derivatives and summarizes their activity as potential kinase inhibitors and antimicrobial agents.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound involves a halogen exchange (Halex) reaction, starting from the more readily available 1-chloroisoquinoline. This nucleophilic aromatic substitution reaction typically utilizes a fluoride salt, such as potassium fluoride, to displace the chlorine atom.

Key Synthetic Steps:

-

Synthesis of 1-Chloroisoquinoline: A common precursor, 1-chloroisoquinoline, can be synthesized from isoquinoline N-oxide by treatment with phosphorus oxychloride (POCl₃).

-

Halogen Exchange (Halex) Reaction: The conversion of 1-chloroisoquinoline to this compound is achieved by heating with a fluoride source, such as spray-dried potassium fluoride, in a high-boiling aprotic polar solvent like dimethyl sulfone (DMSO₂).

Experimental Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloroisoquinoline

Materials:

-

Isoquinoline N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of isoquinoline N-oxide in dichloromethane, add phosphorus oxychloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-chloroisoquinoline.

Protocol 2: Synthesis of this compound via Halogen Exchange

Materials:

-

1-Chloroisoquinoline

-

Spray-dried potassium fluoride (KF)

-

Dimethyl sulfone (DMSO₂)

-

Toluene

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

In a sealed tube, combine 1-chloroisoquinoline, spray-dried potassium fluoride, and dimethyl sulfone.

-

Heat the reaction mixture to 180-200 °C for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and dilute with toluene.

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Medicinal Chemistry Applications

This compound derivatives have emerged as promising scaffolds in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Their mechanism of action often involves the inhibition of key enzymes such as protein kinases.

Anticancer Activity: Targeting Kinase Signaling Pathways

Many isoquinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] The introduction of fluorine can enhance the binding affinity and selectivity of these inhibitors. Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which play significant roles in tumor growth, proliferation, and angiogenesis.[2][3][4][5][6]

Caption: EGFR signaling pathway and potential inhibition.

Caption: VEGFR signaling pathway and potential inhibition.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative isoquinoline and quinoline derivatives against various cancer cell lines. While specific data for this compound derivatives is emerging, the data for related compounds highlights the potential of this scaffold.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Isoquinoline-tethered quinazoline | SKBR3 (HER2+) | 0.103 | [7] |

| Isoquinoline-tethered quinazoline | A431 (EGFR+) | >10 | [7] |

| Fluoroquinazolinone | MCF-7 | 0.44 | [8] |

| Fluoroquinazolinone | MDA-MBA-231 | 0.43 | [8] |

| Tetrahydroquinoline derivative | MCF-7 | 15.16 | |

| Tetrahydroquinoline derivative | HepG-2 | 18.74 | [9] |

| Tetrahydroquinoline derivative | A549 | 18.68 | [9] |

Antimicrobial Activity

Isoquinoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for selected isoquinoline and quinoline derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Alkynyl isoquinoline | S. aureus (MRSA) | 4-8 | [3] |

| Alkynyl isoquinoline | E. faecalis (VRE) | 4-8 | [3] |

| Indolizinoquinoline-5,12-dione | E. coli | 2 | [6] |

| Indolizinoquinoline-5,12-dione | S. aureus (MRSA) | 2 | [6] |

| Fluoroquinolone derivative | S. pneumoniae | ≤ 0.008 | [6] |

| Fluoroquinolone derivative | H. influenzae | 16 | [6] |

Conclusion

This compound derivatives represent a versatile and promising class of compounds for medicinal chemistry research. The synthetic protocols provided herein offer a clear pathway to access these molecules. The summarized biological data underscores their potential as anticancer and antimicrobial agents, warranting further investigation and development. The provided diagrams of key signaling pathways offer a framework for understanding their potential mechanisms of action and for guiding future drug design efforts. Researchers are encouraged to utilize these notes to explore the full therapeutic potential of this exciting compound class.

References

- 1. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1-Fluoroisoquinoline in Neurological Disorder Research: A Prospective Outlook

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of 1-Fluoroisoquinoline in neurological disorder research is limited in publicly available literature. The following application notes and protocols are based on the established roles of the broader isoquinoline alkaloid family in neuroscience and the strategic use of fluorination in CNS drug discovery. These are intended to serve as a foundational guide for initiating research in this area.

Introduction

Isoquinoline alkaloids represent a diverse class of naturally occurring and synthetic compounds, many of which exhibit significant biological activity within the central nervous system (CNS).[1][2] Their derivatives have been investigated for a range of effects, from potential neurotoxicity to neuroprotective and therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][4] The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and blood-brain barrier (BBB) penetration.[5][6][7]

This compound, as a fluorinated derivative of the core isoquinoline scaffold, therefore presents a compound of interest for neurological disorder research. Its unique physicochemical properties may offer advantages in CNS drug development. These notes outline potential applications and generalized protocols for investigating the therapeutic potential of this compound.

Potential Therapeutic Applications

Based on the activities of related isoquinoline alkaloids, this compound could be investigated for its potential role in:

-

Neuroprotection: Acting as an antioxidant to mitigate oxidative stress, a common pathological feature in many neurodegenerative diseases.

-

Enzyme Inhibition: Targeting key enzymes involved in neuro-inflammation or the production of neurotoxic species.

-

Receptor Modulation: Interacting with neurotransmitter receptors to modulate neuronal signaling pathways.

-

PET Imaging: If radiolabeled with ¹⁸F, it could serve as a positron emission tomography (PET) tracer for imaging specific targets in the brain.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table presents hypothetical data based on typical results for novel isoquinoline derivatives in preclinical studies. This is for illustrative purposes only.

| Assay | Endpoint | Hypothetical Value for this compound | Reference Compound (e.g., known neuroprotective agent) |

| In Vitro Neuroprotection (SH-SY5Y cells) | EC₅₀ (protection against H₂O₂-induced toxicity) | 1.5 µM | 5 µM |

| Monoamine Oxidase B (MAO-B) Inhibition | IC₅₀ | 0.8 µM | 2 µM |

| Blood-Brain Barrier Permeability (PAMPA) | Pₑ (10⁻⁶ cm/s) | 6.5 | 3.2 |

| In Vivo Neuroprotection (MPTP Mouse Model) | % Rescue of Dopaminergic Neurons | 60% at 10 mg/kg | 45% at 10 mg/kg |

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well plates

-

Plate reader

Procedure:

-

Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

-

Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM to all wells except the control group.

-

Incubate for a further 24 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value.

Protocol 2: In Vivo Assessment of Neuroprotection in a Mouse Model of Parkinson's Disease

Objective: To evaluate the in vivo efficacy of this compound in protecting dopaminergic neurons in the MPTP-induced mouse model of Parkinson's disease.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

-

This compound

-

Saline solution

-

Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)

-

Immunohistochemistry reagents (anti-tyrosine hydroxylase antibody)

-

Microscope with stereology software

Procedure:

-

Acclimatize mice for one week.

-

Divide mice into four groups: Vehicle control, MPTP only, MPTP + this compound, and this compound only.

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for 7 days.

-

On day 3, induce neurodegeneration by administering MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.

-

Continue daily administration of this compound for the remaining 4 days.

-

Seven days after the last MPTP injection, euthanize the mice and perfuse with paraformaldehyde.

-

Collect the brains and prepare coronal sections of the substantia nigra.

-

Perform immunohistochemistry for tyrosine hydroxylase (TH) to label dopaminergic neurons.

-

Quantify the number of TH-positive neurons using stereological methods.

-

Analyze the data for statistically significant differences between the groups.

Visualizations

Caption: Hypothetical neuroprotective signaling pathway of this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

While direct evidence is currently sparse, the chemical properties of this compound and the known neuroactivity of the isoquinoline class of compounds provide a strong rationale for its investigation in the context of neurological disorders. Future research should focus on synthesizing this compound and its derivatives and systematically evaluating their activity in a panel of in vitro and in vivo models of neurodegeneration. Such studies will be crucial in determining the therapeutic potential of this promising, yet underexplored, compound.

References

- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY Database [genome.jp]

- 4. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

Application Notes and Protocols: 1-Fluoroisoquinoline as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoroisoquinoline is a valuable and versatile building block in modern organic synthesis, primarily utilized for the introduction of diverse functionalities at the C1 position of the isoquinoline scaffold. The high electronegativity of the fluorine atom activates the C1 position for nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner in a variety of transformations. Furthermore, its participation in palladium-catalyzed cross-coupling reactions allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted isoquinolines. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the fluorine atom and the ring nitrogen atom facilitates the displacement of the fluoride ion by various nucleophiles. This allows for the straightforward synthesis of 1-alkoxy-, 1-amino-, and 1-thioisoquinoline derivatives, which are important precursors for biologically active molecules.

Synthesis of 1-Aryloxyisoquinolines

Application: The synthesis of 1-aryloxyisoquinolines is a key step in the preparation of compounds with potential applications in medicinal chemistry, including as kinase inhibitors and anti-cancer agents.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-Phenoxyisoquinoline

-

Materials:

-

This compound (1.0 mmol, 147.1 mg)

-

Phenol (1.2 mmol, 112.9 mg)

-

Potassium carbonate (K2CO3) (2.0 mmol, 276.4 mg)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenol, and potassium carbonate.

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-